Mavelertinib

Catalog No.
S547946
CAS No.
1776112-90-3
M.F
C18H22FN9O2
M. Wt
415.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mavelertinib

CAS Number

1776112-90-3

Product Name

Mavelertinib

IUPAC Name

N-[(3R,4R)-4-fluoro-1-[6-[(3-methoxy-1-methylpyrazol-4-yl)amino]-9-methylpurin-2-yl]pyrrolidin-3-yl]prop-2-enamide

Molecular Formula

C18H22FN9O2

Molecular Weight

415.4 g/mol

InChI

InChI=1S/C18H22FN9O2/c1-5-13(29)21-11-8-28(6-10(11)19)18-23-15(14-16(24-18)26(2)9-20-14)22-12-7-27(3)25-17(12)30-4/h5,7,9-11H,1,6,8H2,2-4H3,(H,21,29)(H,22,23,24)/t10-,11-/m1/s1

InChI Key

JYIUNVOCEFIUIU-GHMZBOCLSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

PF06747775; PF06747775; PF 06747775; PF6747775; PF 6747775; PF6747775; mavelertinib;

Canonical SMILES

CN1C=C(C(=N1)OC)NC2=C3C(=NC(=N2)N4CC(C(C4)F)NC(=O)C=C)N(C=N3)C

Isomeric SMILES

CN1C=C(C(=N1)OC)NC2=C3C(=NC(=N2)N4C[C@H]([C@@H](C4)F)NC(=O)C=C)N(C=N3)C

The exact mass of the compound Mavelertinib is 415.188 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mavelertinib (PF-06747775) is a third-generation, orally bioavailable, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). Structurally distinct from early-generation quinazolines, it utilizes a pyrrolopyrimidine scaffold with an acrylamide warhead to form a covalent bond with the Cys797 residue in the EGFR ATP-binding pocket. Mavelertinib is engineered specifically to target sensitizing mutations (e.g., exon 19 deletion, L858R) and the T790M resistance mutation while strictly sparing wild-type (WT) EGFR [1]. For procurement professionals and assay developers, its primary value lies in its exceptional kinase selectivity and WT-sparing profile, making it an ideal precursor for diagnostic probes and a high-fidelity benchmark in mutant-specific oncology models [2].

Substituting Mavelertinib with first-generation TKIs (like erlotinib or gefitinib) is non-viable in T790M-positive models, as those agents lack the covalent mechanism required to overcome ATP-affinity shifts caused by the gatekeeper mutation [1]. More importantly, while Osimertinib (AZD9291) is the standard third-generation clinical benchmark, it is not fully interchangeable with Mavelertinib in highly sensitive laboratory applications. Structural differences—specifically Mavelertinib's pyrrolidine-linked acrylamide and fluorine substitution—grant it a tighter selectivity window against WT EGFR. When derivatized into chemical probes, Osimertinib analogs retain low-micromolar cross-reactivity with WT EGFR, whereas Mavelertinib analogs exhibit minimal WT binding[2]. Consequently, using Osimertinib as a generic substitute in diagnostic or imaging assays introduces unacceptable background noise, necessitating the procurement of Mavelertinib for high-fidelity mutant discrimination.

Quantitative Selectivity for T790M Double Mutants vs. Wild-Type EGFR

Mavelertinib demonstrates potent irreversible inhibition of mutant EGFR while maintaining a wide therapeutic window against wild-type EGFR. In biochemical assays, Mavelertinib yields IC50 values of 3 nM for the T790M/Del double mutant and 12 nM for the T790M/L858R double mutant. In contrast, its IC50 against WT EGFR is 307 nM [1]. This represents an approximately 25- to 100-fold selectivity margin for the mutant over the wild-type kinase.

Evidence DimensionIn vitro IC50 for EGFR kinase inhibition
Target Compound Data3 nM (T790M/Del) and 12 nM (T790M/L858R)
Comparator Or BaselineWT EGFR baseline (IC50 = 307 nM)
Quantified Difference~25x to 100x selectivity for mutant over WT EGFR
ConditionsIn vitro kinase inhibition assay

This strict WT-sparing profile is critical for researchers requiring a clean pharmacological tool that avoids the mechanism-based toxicity and off-target signaling interference typical of pan-EGFR inhibitors.

Superior WT-Sparing Selectivity vs. Osimertinib in Probe Derivatization

When modifying third-generation TKIs into alkyne-tagged chemical probes for companion diagnostics, the core scaffold dictates target specificity. In a direct comparison, an Osimertinib-derived probe (AZD9291-yne) exhibited low-micromolar cross-reactivity (IC50 = 3.0–3.5 μM) against WT EGFR cancer cell lines (A549 and A431). Conversely, the Mavelertinib-derived probe (PF-06747775-yne) showed minimal activity against WT EGFR while retaining nanomolar potency against mutants [1]. The Mavelertinib scaffold inherently provides a cleaner background for mutant-specific labeling.

Evidence DimensionWT EGFR cross-reactivity (IC50) of alkyne-derivatized probes
Target Compound DataMinimal activity against WT EGFR cells
Comparator Or BaselineOsimertinib-derived probe (AZD9291-yne) IC50 = 3.0–3.5 μM
Quantified DifferenceMavelertinib scaffold eliminates the low-micromolar WT cross-reactivity seen with Osimertinib
ConditionsProliferation-inhibitory activity in A549 and A431 WT EGFR cell lines

Procuring Mavelertinib over Osimertinib as a synthetic precursor is essential for developing high-contrast diagnostic imaging agents that require zero WT EGFR background interference.

Broad Kinase Panel Selectivity and Off-Target Safety

Beyond EGFR selectivity, Mavelertinib exhibits an exceptionally clean profile across the broader kinome. When screened against a panel of 273 non-target kinases, Mavelertinib showed less than 50% inhibition against 97% of the panel at pharmacologically relevant concentrations (only 7 kinases showed potential for inhibition) [1]. Furthermore, it demonstrates negligible cardiac liability, inhibiting the hERG potassium channel with an IC50 > 100 μM [2].

Evidence DimensionOff-target kinase inhibition and hERG liability
Target Compound Data<50% inhibition in 266/273 kinases; hERG IC50 > 100 μM
Comparator Or BaselineStandard broad-spectrum TKI baseline (high off-target liability)
Quantified Difference97% of non-target kinases spared; virtually zero hERG binding
ConditionsIn vitro 273-kinase panel screen and hERG patch-clamp assay

Ensures that phenotypic observations in complex cellular or animal models are driven exclusively by EGFR modulation, reducing the need for secondary deconvolution of off-target effects and improving assay reproducibility.

Precursor for Companion Diagnostics and Activity-Based Probes

Because of its superior WT-sparing selectivity compared to Osimertinib, Mavelertinib is the preferred scaffold for synthesizing fluorescent or alkyne-tagged activity-based protein profiling (ABPP) probes. It allows for the precise visualization and quantification of active EGFR mutants in clinical specimens and xenograft models without WT background noise[1].

High-Fidelity In Vitro Modeling of T790M Resistance

Mavelertinib's highly quantified IC50 values (3–12 nM) against T790M double mutants, combined with its lack of off-target kinase inhibition (sparing 97% of the kinome), makes it an ideal positive control or benchmark inhibitor in cellular assays evaluating novel fourth-generation (C797S-targeting) TKIs [2].

Structural Biology and Covalent Inhibitor Design

The unique pyrrolidine-linked acrylamide and specific fluorine substitution of Mavelertinib provide a distinct binding pose compared to anilinopyrimidine-based TKIs. It serves as a critical reference compound in X-ray crystallography and computational chemistry for optimizing new reversible or allosteric inhibitors targeting the EGFR ATP-binding pocket [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.2

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

415.18804914 Da

Monoisotopic Mass

415.18804914 Da

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

YXX2180047

Wikipedia

N-[(3R,4R)-4-fluoro-1-[6-[(3-methoxy-1-methylpyrazol-4-yl)amino]-9-methylpurin-2-yl]pyrrolidin-3-yl]prop-2-enamide

Dates

Last modified: 08-15-2023
1: Planken S, Behenna DC, Nair SK, Johnson TO, Nagata A, Almaden C, Bailey S,
2: Wang S, Cang S, Liu D. Third-generation inhibitors targeting EGFR T790M

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